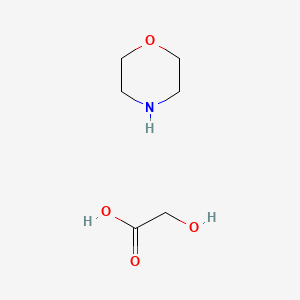

Morpholine hydroxyacetate

Description

Properties

CAS No. |

67785-98-2 |

|---|---|

Molecular Formula |

C6H13NO4 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-hydroxyacetic acid;morpholine |

InChI |

InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |

InChI Key |

RIUDGYLEEGUDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine Hydroxyacetate and Analogues

Direct Synthesis Approaches for Morpholine (B109124) Hydroxyacetate

The most direct route to forming Morpholine Hydroxyacetate is through the straightforward reaction of its constituent acid and base components.

Neutralization Reactions Utilizing Morpholine and Glycolic Acid

Morpholine Hydroxyacetate is an organic salt formed from the reaction of the heterocyclic amine, morpholine, and the alpha-hydroxy acid, glycolic acid. Morpholine acts as a base due to the lone pair of electrons on the nitrogen atom, while glycolic acid provides a proton from its carboxylic acid group. wikipedia.org The synthesis is a classic acid-base neutralization reaction where the morpholine is protonated by glycolic acid, resulting in the formation of the morpholinium cation and the hydroxyacetate (glycolate) anion, which are ionically bonded.

The chemical equation for this reaction is: O(CH₂CH₂)₂NH + HOCH₂COOH → [O(CH₂CH₂)₂NH₂]⁺[HOCH₂COO]⁻

This reaction proceeds by the donation of the acidic proton from the carboxyl group of glycolic acid to the basic nitrogen atom of the morpholine ring.

Investigation of Reaction Conditions and Optimization Strategies for Yield and Purity

The optimization of salt formation is crucial for achieving high yield and purity of the final product. pharmtech.comsci-hub.se The process involves a systematic evaluation of several reaction parameters. According to the pKa rule for salt formation, a pKa difference greater than two or three between the acid and base generally ensures a complete reaction. nih.gov

Key parameters for optimization include:

Stoichiometry: The molar ratio of morpholine to glycolic acid is critical. While a 1:1 molar ratio is theoretically required, slight excesses of one reactant may be used to drive the reaction to completion, although this can complicate purification.

Solvent Selection: The choice of solvent affects reaction rate, yield, and the crystalline form of the salt. Solvents in which the salt is sparingly soluble are often preferred to facilitate precipitation and isolation.

Temperature: Temperature control can influence the rate of reaction and the solubility of the resulting salt. Cooling the reaction mixture post-reaction is a common strategy to maximize the precipitation of the product.

Purification: Recrystallization is the primary method for purifying the crude salt. This involves dissolving the product in a suitable solvent at an elevated temperature and then allowing it to cool, which promotes the formation of high-purity crystals. The selection of an appropriate recrystallization solvent system is a key step in the optimization process. aidic.it

The following table outlines the typical variables and their effects on the synthesis of Morpholine Hydroxyacetate.

| Parameter | Variable | Desired Outcome | Rationale |

| Reactant Ratio | Molar ratio of Morpholine:Glycolic Acid | High Yield, High Purity | Equimolar ratios are ideal to avoid unreacted starting materials which can act as impurities. |

| Solvent | Polarity, Solubility of Reactants vs. Product | High Yield | A solvent that dissolves reactants but not the product salt will drive precipitation. |

| Temperature | Reaction and Crystallization Temperature | High Purity, Good Crystal Form | Controlled cooling can improve crystal size and purity by minimizing impurity inclusion. |

| Mixing | Agitation Speed | Complete Reaction | Ensures homogeneity and complete interaction between the acid and base. |

| Isolation | Filtration, Washing, Drying | High Purity | Proper washing removes residual solvent and soluble impurities from the final product. |

Synthetic Routes to Structurally Related Hydroxyacetate-Bearing Morpholine Derivatives

The synthesis of analogues of Morpholine Hydroxyacetate involves more complex strategies, including the functionalization of the morpholine ring itself or building the ring from functionalized precursors. nih.gov

Strategies for C-Hydroxylation within Morpholine Ring Systems

Introducing a hydroxyl group directly onto a carbon atom of the morpholine ring (C-hydroxylation) is a challenging transformation that typically requires oxidative methods.

Photocatalytic Oxidation: Recent advances have demonstrated the functionalization of saturated N-heterocycles through photocatalysis. For instance, the photocatalytic oxidation of N-Boc-morpholine has been shown to yield monofunctionalized products, including those hydroxylated at the carbon atom adjacent to the nitrogen (the α-position). acs.org This method provides a route to hemiaminals which can be key intermediates for further derivatization.

Biocatalytic Hydroxylation: Enzymes, particularly cytochrome P450 monooxygenases, are known to perform highly selective C-H hydroxylation on a wide range of substrates. nih.gov These biocatalysts can be engineered to hydroxylate specific positions on the morpholine ring under mild reaction conditions, offering a green chemistry approach to producing hydroxylated morpholine derivatives.

Novel Methods for the Construction of the Morpholine Ring and its Functionalization with Hydroxyl/Acetate (B1210297) Moieties

Modern synthetic chemistry offers several innovative methods for constructing the morpholine ring with pre-installed functional groups. researchgate.net

Synthesis from 1,2-Amino Alcohols: A highly efficient, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. chemrxiv.orgnih.govorganic-chemistry.org This two-step process first involves a selective monoalkylation of the amine, followed by a base-mediated cyclization to form the morpholine ring. By starting with appropriately substituted 1,2-amino alcohols, functional groups can be incorporated into the final morpholine structure.

Synthesis from Epichlorohydrin: An operationally simple, chromatography-free synthesis has been developed to produce N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin. nih.gov The resulting morpholine-2-carboxylic acid is a versatile building block that contains the core morpholine structure and a carboxylic acid moiety that can be further elaborated.

Intramolecular Cyclization Strategies: Various intramolecular reactions are employed to form the morpholine ring. For example, palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides can produce cis-3,5-disubstituted morpholines. e3s-conferences.org Other methods include the intramolecular cyclization of N-(α-haloacyl)-α-amino acids to form morpholine-2,5-diones, which are precursors to polydepsipeptides. nih.gov

Preparation of Complex Morpholine-Acetamide Derivatives

Morpholine-acetamide derivatives are structurally related to morpholine hydroxyacetate, featuring an amide linkage instead of an ionic bond. These compounds have been investigated for various applications. nih.gov

A common synthetic route begins with the reaction of morpholine with an α-halo-ester, such as ethyl chloroacetate (B1199739), in the presence of a base like triethylamine. uobaghdad.edu.iqresearchgate.net This reaction yields morpholin-N-ethyl acetate. This intermediate can then be converted into a variety of more complex derivatives. For example, reaction with hydrazine hydrate produces the corresponding acetohydrazide. uobaghdad.edu.iqresearchgate.net This hydrazide can be further reacted to synthesize heterocyclic systems like 1,2,4-triazoles attached to the morpholine-N-methylene group. uobaghdad.edu.iq

The general scheme is as follows:

N-Alkylation: Morpholine + Ethyl Chloroacetate → Morpholin-N-ethyl acetate

Hydrazinolysis: Morpholin-N-ethyl acetate + Hydrazine Hydrate → Morpholin-N-ethyl acetohydrazide

Further Derivatization: The acetohydrazide can be used as a key intermediate to build more complex structures.

Advanced Catalytic Systems in Morpholine Synthesis and Their Potential Applicability to Hydroxyacetate Derivatives

The synthesis of morpholine and its derivatives is continually evolving, with a strong impetus towards the development of more efficient, selective, and sustainable catalytic methodologies. Advanced catalytic systems, including photocatalytic and transition metal-catalyzed approaches, offer promising avenues for the construction and functionalization of the morpholine scaffold. These modern techniques hold significant potential for the synthesis of complex morpholine derivatives, such as morpholine hydroxyacetate, by providing novel pathways for bond formation and molecular elaboration.

Photocatalytic Approaches to Morpholine Skeletons

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. In the context of morpholine synthesis, photocatalytic strategies have been developed to construct the core heterocyclic structure with high levels of control over stereochemistry.

A notable example is the photocatalytic, diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. This method utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. The reaction proceeds through the formation of a radical cation intermediate, demonstrating the unique mechanistic pathways accessible through photocatalysis. Triflic acid plays a crucial role in this process by protonating the substrate, preserving the photocatalyst, and preventing product oxidation. This approach is not limited to morpholines and has been extended to the synthesis of other nitrogen-containing heterocycles such as piperidines and pyrrolidines. The modularity of this method provides a versatile platform for constructing a diverse range of medicinally relevant scaffolds.

The principles of this photocatalytic annulation could potentially be adapted for the synthesis of morpholine hydroxyacetate precursors. By employing starting materials bearing an acetate or a protected hydroxyacetate moiety, it may be feasible to construct the morpholine ring with the desired functional group already incorporated.

Transition Metal-Catalyzed Transformations for Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including the morpholine skeleton. These methods often rely on the activation of otherwise inert C–H bonds, allowing for the direct introduction of new functional groups.

Palladium and rhodium complexes are among the most extensively studied catalysts for such transformations. Palladium-catalyzed enantioselective α-C–H functionalization of a variety of amines, including cyclic amines, has been achieved using chiral phosphoric acids as anionic ligands. This approach enables the coupling of methylene C–H bonds with aryl boronic acids, affording α-arylated amines with high enantioselectivity. The reaction demonstrates broad substrate scope, encompassing azetidines, pyrrolidines, piperidines, and azepanes. The directing group, a thioamide, can be subsequently removed, highlighting the synthetic utility of this methodology.

The table below summarizes the scope of the palladium-catalyzed asymmetric α-C(sp³)–H coupling of various cyclic amines, showcasing the high yields and enantiomeric ratios achievable.

| Entry | Cyclic Amine | Aryl Boronic Acid | Yield (%) | Enantiomeric Ratio (er) |

| 1 | N-benzylpyrrolidine-2-thione | Phenylboronic acid | 85 | 98:2 |

| 2 | N-benzylpiperidine-2-thione | Phenylboronic acid | 78 | 97:3 |

| 3 | N-benzylazepane-2-thione | Phenylboronic acid | 65 | 96:4 |

| 4 | N-benzylpyrrolidine-2-thione | 4-Methoxyphenylboronic acid | 82 | 98:2 |

| 5 | N-benzylpiperidine-2-thione | 4-Fluorophenylboronic acid | 75 | 97:3 |

Data derived from studies on palladium-catalyzed enantioselective α-C–H coupling of thioamides.

Rhodium-catalyzed reactions have also been employed for the synthesis of highly substituted morpholines through the intramolecular cyclization of nitrogen-tethered allenols. While this method focuses on the construction of the morpholine ring, the principles of rhodium catalysis, particularly in C-H activation, are pertinent to the functionalization of a pre-formed morpholine scaffold. The development of directing groups compatible with the morpholine nitrogen could enable site-selective functionalization at the C-2 or C-3 positions, providing a direct route to morpholine hydroxyacetate derivatives. For instance, a directing group could facilitate the rhodium-catalyzed coupling of the morpholine ring with a suitable precursor to the hydroxyacetate side chain.

Green Chemistry Principles in the Synthesis of Morpholine-Based Compounds

The application of green chemistry principles to the synthesis of morpholine-based compounds is crucial for developing environmentally benign and sustainable manufacturing processes. A key focus is the use of safer reagents, the reduction of waste, and the improvement of atom economy.

A significant advancement in the green synthesis of morpholines is a one or two-step, redox-neutral protocol that utilizes inexpensive and readily available reagents: ethylene sulfate and potassium tert-butoxide (tBuOK). This method efficiently converts 1,2-amino alcohols into morpholines in high yields. A key feature of this methodology is the selective monoalkylation of the primary amine with ethylene sulfate. This approach offers substantial environmental and safety advantages over traditional methods, which often involve multiple steps and the use of hazardous reagents like chloroacetyl chloride, followed by reduction with metal hydrides.

The benefits of this green synthesis approach include:

Reduced Step Count: The two-step protocol eliminates at least one synthetic step compared to traditional three-step methods, thereby reducing waste associated with an entire reaction and workup sequence.

Redox Neutrality: The process is redox-neutral, avoiding the use of reducing agents such as aluminum or boron hydrides, which are common in the chloroacetyl chloride approach.

Safer Reagents: It replaces hazardous reagents like chloroacetyl chloride with the less volatile and more manageable ethylene sulfate.

High Atom Economy: The annulation reaction is conceptually simple and leads to a high incorporation of atoms from the starting materials into the final product.

This methodology has been successfully applied to the synthesis of a variety of substituted morpholines, including those found in active pharmaceutical ingredients, and has been demonstrated on a large scale. The underlying principles of this green approach could be extended to the synthesis of morpholine hydroxyacetate by utilizing an appropriately substituted 1,2-amino alcohol as the starting material.

Mechanistic Investigations of Reactions Involving Morpholine Hydroxyacetate and Its Precursors/metabolites

Elucidation of Reaction Mechanisms in the Formation of Morpholine (B109124) Hydroxyacetate

The formation of morpholine hydroxyacetate is fundamentally an acid-base neutralization reaction. Morpholine, a secondary amine, acts as a base, while hydroxyacetic acid (glycolic acid) provides the acidic proton. The mechanism involves the lone pair of electrons on the nitrogen atom of the morpholine ring attacking the acidic proton of the hydroxyl group in hydroxyacetic acid. This proton transfer results in the formation of the morpholinium cation and the hydroxyacetate (glycolate) anion, which are ionically bonded to form the salt, morpholine hydroxyacetate.

Biodegradation Pathways of Morpholine and the Role of Glycolate (B3277807) and 2-(2-aminoethoxy)acetate (B1259841) as Intermediates

The biodegradation of morpholine, a xenobiotic compound, has been a subject of significant environmental research, as it was initially considered recalcitrant. uni-pannon.humtak.huresearchgate.net Studies have revealed that certain microorganisms, particularly of the genus Mycobacterium, can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The metabolic pathways involved in its degradation are challenging to establish due to the high water solubility of morpholine and its intermediates. uni-pannon.humtak.hu

Key research has identified two primary intermediates in the aerobic degradation pathway: 2-(2-aminoethoxy)acetate and glycolate (the anion of hydroxyacetic acid). nih.govnih.gov The degradation is proposed to proceed via the diglycolic acid/glycolate pathway. uni-pannon.huresearchgate.net This pathway begins with the cleavage of the morpholine ring to form 2-(2-aminoethoxy)acetate. mtak.hunih.gov This intermediate is then further metabolized. One proposed route involves its conversion to diglycolic acid, which is subsequently cleaved to form glycolic acid. mtak.hunih.gov The glycolic acid is then completely mineralized by the cells. nih.gov While an alternative ethanolamine (B43304) pathway has been hypothesized, studies have shown that the enzymes of the glycolate branch are essential for morpholine degradation, and intermediates of the ethanolamine pathway were not detected during morpholine metabolism in M. aurum. nih.govnih.gov Ultimately, the degradation process liberates excess nitrogen as ammonia. mtak.huresearchgate.net

Enzymatic Processes in Morpholine Ring Cleavage, Emphasizing Cytochrome P450 Involvement

The initial and critical step in morpholine biodegradation, the cleavage of the heterocyclic ring, is an enzymatic process. mtak.hu Evidence strongly implicates the involvement of a soluble cytochrome P450 (P450) monooxygenase system. nih.govnih.govnih.gov This was confirmed through experiments using metyrapone (B1676538), a specific inhibitor of cytochrome P450 enzymes. nih.govnih.govnih.gov The addition of metyrapone to cultures of Mycobacterium sp. strain RP1 and M. aurum MO1 inhibited the degradation of morpholine, pointing to the essential role of a P450 enzyme. nih.govnih.gov

Identification and Characterization of Intermediate Compounds in Degradation

The unambiguous identification of transient intermediates has been crucial for mapping the morpholine biodegradation pathway. Due to the lack of a chromophore and high water solubility of these compounds, direct detection and extraction have been difficult. nih.gov A significant breakthrough was the application of in situ 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, which allows for the direct analysis of the incubation medium over time without sample purification. nih.govnih.govnih.gov

Using this technique, researchers have unequivocally identified two key intermediates in the metabolic pathway of morpholine degradation by Mycobacterium strains:

2-(2-aminoethoxy)acetate : This compound, the first major intermediate following ring cleavage, was identified in cultures of M. aurum MO1 and Mycobacterium sp. strain RP1. nih.govnih.gov As it was not commercially available, it was synthesized for confirmation. nih.gov

Glycolate (Glycolic Acid) : Identified as a major subsequent intermediate, glycolate appears after the formation of 2-(2-aminoethoxy)acetate and is rapidly degraded by the microorganisms. nih.govnih.govnih.gov

Ionspray mass spectrometry has also been used to confirm the structure of these metabolites directly from the incubation medium. nih.gov Quantitative analysis using 1H-NMR allowed for the tracking of the degradation kinetics, showing that in resting M. aurum MO1 cells, morpholine was degraded within 10 hours, while the concentrations of the intermediates increased and subsequently disappeared after 20 hours. nih.gov

| Intermediate Compound | Method of Identification | Key Findings | References |

| 2-(2-aminoethoxy)acetate | In situ 1H-NMR, Ionspray Mass Spectrometry | First major intermediate formed after morpholine ring cleavage. | nih.gov, nih.gov, nih.gov |

| Glycolate (Glycolic Acid) | In situ 1H-NMR, Ionspray Mass Spectrometry | Major intermediate formed from the degradation of 2-(2-aminoethoxy)acetate; rapidly mineralized. | nih.gov, nih.gov, nih.gov |

| Diglycolic Acid | In situ 1H-NMR | An intermediate in morpholine metabolism that is further cleaved to form glycolic acid. | nih.gov |

Mechanistic Aspects of Derivatization Reactions of Morpholine and Hydroxyacetate Moieties

The morpholine and hydroxyacetate moieties can undergo various derivatization reactions, which are governed by the functional groups present: the secondary amine and ether in morpholine, and the carboxylic acid and primary alcohol in hydroxyacetate.

The nitrogen atom in morpholine is nucleophilic, a characteristic typical of secondary amines, though its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the ether oxygen. chemicalbook.com This nucleophilicity drives many of its derivatization reactions. For example, in the synthesis of morpholin-N-ethyl acetohydrazide, the initial step is the reaction of morpholine with ethyl chloroacetate (B1199739). The mechanism involves a nucleophilic substitution where the morpholine nitrogen attacks the electrophilic carbon atom bonded to chlorine, displacing the chloride ion. researchgate.net

A study of the reaction between morpholine and t-butyl acetoacetate (B1235776) highlights how reaction conditions can dictate the mechanistic pathway and final product. semanticscholar.org Under kinetically controlled conditions (lower temperatures), the reaction yields the enaminoester. semanticscholar.orgresearchgate.net This involves a nucleophilic attack of the morpholine on the ketone carbonyl, followed by dehydration. Under thermodynamically controlled conditions (higher temperatures), the more stable ketoamide is formed, which involves nucleophilic acyl substitution at the ester group. semanticscholar.orgresearchgate.net

Analysis of Intermediates and Transition States in Morpholine-Based Chemical Reactions

The detailed analysis of transient species, including intermediates and transition states, is fundamental to understanding reaction mechanisms at a molecular level. For morpholine-based reactions, both experimental and computational methods have been employed to characterize these fleeting structures.

In the biodegradation of morpholine catalyzed by cytochrome P450, quantum chemical calculations have modeled the reaction pathway and the associated transition states. nih.gov The mechanism proceeds through a ferric-hydroxy morpholine complex intermediate. nih.gov The calculations identified the transition state for the initial hydrogen atom abstraction from morpholine and, crucially, the transition state for the subsequent C-N bond cleavage, which was determined to have the highest energy barrier, making it the rate-determining step. nih.gov The study also showed that the presence of an explicit water molecule in the active site could lower the energy barrier for this C-N bond cleavage. nih.gov

In the context of thermal decomposition, potential energy surfaces have been mapped for the breakdown of morpholine and its corresponding morphyl radicals. acs.orgnih.gov These studies characterize the transition states for various unimolecular reactions, such as the 1,3-intramolecular hydrogen shift, which is predicted to be the dominant initial decomposition pathway. nih.gov The analysis of these transition states provides the activation energies and helps to predict the major decomposition products, such as ethenol and ethenamine. acs.orgnih.gov

Theoretical and Computational Chemistry Studies on Morpholine Hydroxyacetate Systems

Quantum Chemical Modeling of Morpholine (B109124) Hydroxyacetate Electronic Structure and Reactivity

Reactivity indices, derived from conceptual DFT, are powerful tools for understanding chemical interactions. researchgate.net These indices include electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), which can predict how a molecule will behave in a polar reaction. researchgate.net For example, in a reaction between morpholine and 9α-hydroxyparthenolide, DFT calculations showed that morpholine acts as the nucleophile because its electronic chemical potential is higher than that of the parthenolide. researchgate.net Such calculations for morpholine hydroxyacetate would similarly map its electrostatic potential, identifying sites prone to electrophilic and nucleophilic attack and thus predicting its reactive behavior. researchgate.net

The table below summarizes key conceptual DFT reactivity indices for morpholine in a specific reaction context, illustrating the type of data generated through quantum chemical modeling.

| Compound | Electronic Chemical Potential (μ) in eV | Electrophilicity (ω) in eV | Nucleophilicity (N) in eV |

| Morpholine | -3.103 | 0.811 | 3.526 |

| 9α-hydroxyparthenolide | -4.239 | 1.890 | 2.158 |

| Data derived from a DFT study on the addition reaction of morpholine to 9α-hydroxyparthenolide. researchgate.net |

Application of Density Functional Theory (DFT) in Reaction Mechanism Investigations

DFT is a versatile tool for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and calculate activation barriers. This provides deep insight into reaction mechanisms, including selectivity and kinetics. mdpi.compku.edu.cnmdpi.com

Hydrogen atom abstraction (HAA) is a fundamental step in many chemical and biological processes. DFT computations are used to investigate the kinetics and thermodynamics of these reactions. nih.gov Studies on NHC-boranes, for example, have used DFT to explore HAA reactions with various carbon-centered radicals. rsc.org These computational investigations analyze the activation and free energy barriers, providing insights into the dynamics of the reaction. rsc.org The analysis can reveal correlations between kinetic barriers and thermodynamic properties like bond dissociation energies. nih.gov Information-theoretic measures, when applied to DFT results, can further characterize the bond-breaking and bond-forming regions along the reaction pathway of a hydrogen abstraction. nih.gov This type of analysis applied to morpholine hydroxyacetate would help in understanding its stability and degradation pathways, particularly its interactions with radical species.

The selective functionalization of C-H bonds is a significant challenge in organic synthesis. princeton.edu Computational modeling is crucial for elucidating the mechanisms of these reactions. researchgate.net For instance, a selective palladium(II)-catalyzed C(sp3)–H acetoxylation reaction on morpholinones has been studied using computational methods. researchgate.net These studies support a mechanism involving the formation of a γ-aminoalkyl-Pd(IV) intermediate, from which the C-O bond is formed. researchgate.net DFT calculations can model the transition states for such transformations, helping to understand the factors that control selectivity and efficiency. mdpi.comnih.gov This knowledge is vital for designing improved catalysts and reaction conditions for the synthesis of complex morpholine-containing molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. nih.gov The conformation of the morpholine ring significantly influences its reactivity and biological activity. nih.gov Experimental techniques combined with theoretical calculations have shown that morpholine predominantly adopts a chair conformation. nih.govresearchgate.net

MD simulations can be used to explore the conformational landscape of morpholine hydroxyacetate in different environments, such as in aqueous solution. researchgate.net These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the morpholine ring, the hydroxyacetate ion, and solvent molecules. researchgate.net By calculating radial distribution functions (RDFs) and mean square displacement (MSD), MD can provide a molecular-level understanding of the structure and dynamics of the system in the liquid phase. researchgate.net

The following table presents key findings from a combined spectroscopic and computational study on the conformational stability of morpholine, which is foundational for understanding more complex systems like morpholine hydroxyacetate.

| Property | Value | Method |

| Adiabatic Ionization Threshold (Chair-Eq Conformer) | 65442 ± 4 cm⁻¹ | IR resonant VUV-MATI spectroscopy |

| Adiabatic Ionization Threshold (Chair-Ax Conformer) | 65333 ± 4 cm⁻¹ | IR resonant VUV-MATI spectroscopy |

| Conformational Stability Difference (Eq vs. Ax) | 109 ± 4 cm⁻¹ | IR resonant VUV-MATI spectroscopy |

| This data highlights that the equatorial chair conformer (Chair-Eq) is more stable than the axial chair conformer (Chair-Ax). nih.gov |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation in Morpholine-Containing Molecules

In silico methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR). e3s-conferences.orgnih.gov These computational approaches help to understand how the chemical structure of a molecule, such as a morpholine derivative, relates to its biological activity. e3s-conferences.orgresearchgate.net For example, SAR studies on morpholine-substituted tetrahydroquinoline derivatives identified them as potential mTOR inhibitors for cancer therapy. mdpi.com Molecular docking and MD simulations within these studies revealed strong binding interactions and stability within the mTOR active site. mdpi.com

SAR analyses have shown that specific substitutions on the morpholine scaffold are crucial for activity. e3s-conferences.org For instance, in a series of morpholine-derived thiazoles designed as carbonic anhydrase inhibitors, a 4-para-nitrophenyl N-ethyl-morpholine derivative was identified as the most potent compound. nih.gov The electron-withdrawing nitro group was found to enhance inhibitory activity. nih.gov Similarly, in another study, the inclusion of trifluoromethyl groups on a benzamide (B126) moiety attached to a morpholine-containing structure significantly increased cytotoxicity against cancer cell lines. mdpi.com These computational SAR studies guide medicinal chemists in making strategic structural modifications to design more potent and selective molecules. nih.govnih.gov

Computational Design Principles for Catalysts and Reagents in Morpholine Chemistry

Computational chemistry plays a pivotal role in the rational design of catalysts and reagents for synthesizing morpholine-containing compounds. nih.gov Theoretical studies can predict the efficiency and selectivity of catalysts, thereby accelerating the development of new synthetic methods. acs.org

For example, computational studies have been used to understand the limitations of the morpholine ring in enamine catalysis. nih.govfrontiersin.org The presence of the oxygen atom and the pyramidalization of the nitrogen atom decrease the nucleophilicity of the corresponding enamine. nih.govfrontiersin.org By modeling the transition state of the reaction, researchers were able to explain why a newly designed ß-morpholine amino acid catalyst worked efficiently despite these inherent limitations, affording products with excellent yields and selectivity. nih.govfrontiersin.org This synergy between computational modeling and experimental work provides the fundamental principles needed to design the next generation of catalysts for morpholine chemistry.

Analytical Method Development and Validation for Morpholine Hydroxyacetate

Development of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating morpholine (B109124) hydroxyacetate from impurities, degradation products, or matrix components and subsequently quantifying it. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of morpholine-containing compounds due to its high sensitivity and selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like morpholine, HILIC is a particularly suitable technique. An analytical method for the determination of morpholine in fruit commodities utilized HILIC with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS) nih.gov. This approach involves an acidified methanol extraction followed by centrifugation nih.gov. The use of a HILIC column allows for the retention of polar analytes that are not well-retained on traditional reversed-phase columns. Validation of such a method demonstrated good recoveries, ranging from 84% to 120%, across various fruit matrices at fortification levels of 0.01, 0.04, and 0.2 µg/g nih.gov. The limit of quantitation (LOQ) was established at 0.01 µg/g, with a method detection limit (MDL) between 0.0010 and 0.0040 µg/g nih.gov.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): To overcome matrix effects such as ion suppression, which can be a challenge in LC-MS analysis, advanced sample preparation techniques are often developed. A novel dispersive micro-solid-phase extraction (DMSPE) method has been combined with UHPLC-HRMS for the determination of morpholine residues acs.org. This method demonstrated good linearity (R² > 0.999) in the 1–100 μg/L range, with an LOD of 2 μg/kg and an LOQ of 5 μg/kg acs.org. The average recoveries from complex matrices like citrus and apples were between 78.4% and 102.7% acs.org.

A summary of a typical LC-MS/MS method validation for morpholine is presented below:

| Parameter | Result | Reference |

|---|---|---|

| Linear Range | 5 - 300 µg/L | nifc.gov.vn |

| Correlation Coefficient (R²) | 0.9998 | nifc.gov.vn |

| Limit of Detection (LOD) | 2 µg/kg | nifc.gov.vn |

| Limit of Quantification (LOQ) | 5 µg/kg | nifc.gov.vn |

| Recoveries | 83 – 108 % | nifc.gov.vn |

| Repeatability (RSDr %) | 1.1 % - 3.67 % | nifc.gov.vn |

| Reproducibility (RSDR %) | 1.49 % - 4.08 % | nifc.gov.vn |

Gas chromatography-mass spectrometry is another highly effective technique for the analysis of morpholine, particularly after a derivatization step to increase its volatility and improve chromatographic performance eschemy.comnih.gov.

Derivatization: A common approach involves the reaction of morpholine, a secondary amine, with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative nih.govresearchgate.net. This derivative is then extracted with a suitable organic solvent, such as dichloromethane, and analyzed by GC-MS nih.govresearchgate.net. The optimization of derivatization conditions, including acid concentration, temperature, and reaction time, is critical for method accuracy and precision researchgate.net. This derivatization can significantly enhance sensitivity, in some cases by a factor of 65 compared to direct injection researchgate.net.

Method Validation: A validated GC-MS method for morpholine in fruit juices and drug samples showed a linearity range of 10–500 µg/L with a good correlation coefficient researchgate.net. The LOD and LOQ were reported to be 7.3 µg/L and 24.4 µg/L, respectively researchgate.net. Spiked recovery rates ranged from 94.3% to 109.0%, with intraday and interday reproducibility of 2.0%–4.4% and 3.3%–7.0%, respectively researchgate.net. For the analysis of morpholine in fruit peels, which have high lipid content, a defatting step prior to derivatization is crucial for achieving clear extracts and reliable quantification nih.govresearchgate.net.

The table below summarizes key validation parameters for a GC-MS method for morpholine analysis in fruit peels.

| Parameter | Matrix: Apple Peel | Matrix: Citrus Peel | Reference |

|---|---|---|---|

| Linear Range | 10–400 µg/kg | nih.gov | |

| Correlation Coefficient (R²) | >0.9999 | nih.gov | |

| Method Detection Limit (MDL) | 1.3–3.3 µg/kg | 1.3–3.3 µg/kg | nih.gov |

| Recovery Rates | 88.6–107.2% | 88.6–107.2% | nih.gov |

| Intra-day Precision (RSD%) | 1.4–9.4% | 1.4–9.4% | nih.gov |

| Inter-day Precision (RSD%) | 1.5–2.8% | 1.5–2.8% | nih.gov |

Reversed-phase HPLC is a widely used technique for the analysis of a broad range of pharmaceutical compounds. For polar, basic compounds like morpholine, challenges such as poor retention and peak tailing can arise due to interactions with residual silanols on the stationary phase hplc.eu.

Column and Mobile Phase Selection: The use of modern, ultra-inert stationary phases can significantly improve peak shape and reproducibility for amine-containing compounds hplc.eu. A reverse-phase HPLC method for the analysis of a morpholine salt, Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid sielc.com. For mass spectrometry compatibility, formic acid is typically substituted for phosphoric acid sielc.com. Due to the lack of a strong chromophore in morpholine, detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) helixchrom.com.

Application of Spectroscopic Methods for Structural Characterization and Quantification

Spectroscopic methods are indispensable for the structural confirmation of morpholine hydroxyacetate and for identifying its metabolites and derivatives.

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used for the characterization of morpholine and its derivatives.

¹H NMR: The proton NMR spectrum of morpholine typically shows two multiplets corresponding to the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms. The fixed chair conformation of the morpholine ring leads to distinct signals for axial and equatorial protons, resulting in complex splitting patterns that can be analyzed to confirm the ring's integrity stackexchange.com.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For morpholine derivatives, the chemical shifts of the carbon atoms in the morpholine ring can be indicative of substitution on the nitrogen atom researchgate.net.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of a morpholine salt like morpholinium glycolate (B3277807) (a compound structurally similar to morpholine hydroxyacetate) would exhibit characteristic absorption bands.

Key spectral regions and their corresponding vibrations for a morpholinium salt include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the morpholine ring are typically observed in the 3100-2850 cm⁻¹ region researchgate.net.

N-H Stretching: The presence of the morpholinium ion would result in N-H stretching bands.

C-O Stretching: The ether linkage in the morpholine ring gives rise to a strong C-O-C stretching vibration.

Carboxylate Group Vibrations: The hydroxyacetate (glycolate) counter-ion would show characteristic strong asymmetric and symmetric stretching vibrations for the carboxylate (COO⁻) group.

O-H Stretching: A broad absorption band corresponding to the hydroxyl group of the hydroxyacetate moiety would also be expected.

The comparison of the FT-IR spectrum of a sample to that of a reference standard is a common method for identity confirmation.

Method Validation Studies for Robustness, Reproducibility, Accuracy, and Precision

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For Morpholine and its salts like Morpholine Hydroxyacetate, validation studies ensure that the method is reliable and capable of producing consistently accurate and precise results. The key parameters evaluated during method validation include robustness, reproducibility, accuracy, and precision.

Robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Studies have shown that for the analysis of morpholine, methods are tested for robustness by introducing slight changes in parameters such as the pH of the mobile phase, flow rate, and column temperature. The consistency of the results under these variations confirms the method's robustness.

Reproducibility is the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different instruments. For morpholine analysis, inter-laboratory comparisons have been conducted to establish reproducibility. For instance, a method for determining morpholine residues in fruit commodities was validated at two different laboratories, the Pacific Agricultural Laboratory (PAL) and the Trace Analytical Laboratory (TAL), with results showing good agreement. nih.gov

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a spiked sample) and comparing the measured concentration to the true concentration. For morpholine, accuracy is typically assessed through recovery studies at different concentration levels. For example, in the analysis of morpholine in apple juice and ibuprofen, spiked samples at concentrations of 50, 200, and 500 µg·L⁻¹ showed recovery rates ranging from 94.3% to 109.0%. nih.gov Similarly, validation of a method for morpholine in fruit commodities demonstrated mean recoveries between 84% and 120% across three fortification levels (0.01, 0.04, and 0.2 μg/g). nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). For a gas chromatography-mass spectrometry (GC-MS) method for morpholine, the intraday repeatability was found to be between 2.0% and 4.4% RSD, while the interday reproducibility ranged from 3.3% to 7.0% RSD. nih.gov

The following table summarizes the validation parameters from a study on morpholine analysis in apple juice and ibuprofen.

| Validation Parameter | Result |

| Accuracy (Recovery) | 94.3% - 109.0% |

| Precision (Intra-day RSD) | 2.0% - 4.4% |

| Precision (Inter-day RSD) | 3.3% - 7.0% |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of an analytical method. researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govjuniperpublishers.com

Several approaches are used to determine LOD and LOQ. A common method is based on the signal-to-noise ratio (S/N), where the LOD is typically set at a S/N of 3:1 and the LOQ at 10:1. nih.govjuniperpublishers.com Another approach involves using the standard deviation of the response and the slope of the calibration curve. The LOD can be calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ as 10 times the standard deviation of the blank divided by the slope.

For the analysis of morpholine, various analytical techniques have been developed with corresponding LOD and LOQ values. For instance, a GC-MS method for the rapid determination of morpholine in juices and drugs reported an LOD of 7.3 µg·L⁻¹ and an LOQ of 24.4 µg·L⁻¹, calculated based on the S/N ratio. nih.gov In another study involving hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-MS/MS) for morpholine residues in fruit, the method detection limit (MDL) was calculated to be in the range of 0.0010 to 0.0040 µg/g, with an LOQ of 0.01 µg/g. nih.gov

The table below presents the LOD and LOQ values for morpholine determination using different analytical methods.

| Analytical Method | Matrix | LOD | LOQ |

| GC-MS | Apple Juice, Ibuprofen | 7.3 µg·L⁻¹ | 24.4 µg·L⁻¹ |

| HILIC-MS/MS | Apples, Citrus | 0.0010 - 0.0040 µg/g (MDL) | 0.01 µg/g |

Exploration of Derivatization Strategies to Enhance Analytical Sensitivity

Derivatization is a technique used in chemical analysis to convert an analyte into a product that is more suitable for detection and quantification. nih.gov For compounds like morpholine, which may lack strong chromophores or fluorophores, derivatization can significantly enhance analytical sensitivity, particularly in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

One common derivatization strategy for morpholine, a secondary amine, is nitrosation. In an acidic environment, morpholine reacts with a nitrosating agent, such as sodium nitrite, to form the volatile and stable derivative, N-nitrosomorpholine (NMOR). nih.govresearchgate.net This derivative is well-suited for determination by GC-MS. The optimization of this reaction involves several factors, including the concentration of the acid and the nitrosating agent, reaction temperature, and time. For instance, a study found that the derivatization rate increased with temperature up to 40°C. nih.gov

Another derivatization reagent used for morpholine is 2,4-dinitrofluorobenzene (DNFB). This reagent reacts with morpholine to form a derivative that can be analyzed by GC-MS. While this method offers good sensitivity, the stability of the resulting derivative can be a concern. nih.gov

For HPLC analysis, derivatization agents that introduce a chromophore or fluorophore into the morpholine molecule are employed. For example, 1-Naphthyl isothiocyanate has been used to derivatize morpholine, forming a stable derivative that can be detected by HPLC with UV detection. This approach has been successfully applied to the quantification of morpholine in pharmaceutical substances.

The choice of derivatization strategy depends on the analytical technique being used and the matrix in which the analyte is present. The primary goal is to produce a stable derivative that provides a significant enhancement in signal, thereby improving the sensitivity and selectivity of the analytical method.

Environmental Fate and Transport of Morpholine Hydroxyacetate

Environmental Degradation Pathways and Kinetics

The environmental persistence of morpholine (B109124) is determined by its susceptibility to both biological and non-biological degradation processes.

Biodegradation is a primary pathway for the removal of morpholine from the environment. wikipedia.org While initially considered recalcitrant, morpholine has been proven to be biodegradable by specific microorganisms, particularly after a period of acclimation. uni-pannon.huresearchgate.net

Several bacterial species, predominantly from the genus Mycobacterium, are capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net Strains such as Mycobacterium chelonae and Mycobacterium aurum MO1 have been extensively studied. uni-pannon.hu The degradation process involves inducible enzymes, meaning the metabolic machinery is synthesized by the microbes in response to the presence of morpholine. researchgate.net

The primary enzymatic mechanism involves the cleavage of the morpholine ring, which is often initiated by a monooxygenase enzyme containing a cytochrome P-450 catalytic subunit. nih.gov This initial step cleaves a C-N bond, leading to the formation of key metabolic intermediates. nih.gov Using techniques like in situ 1H Nuclear Magnetic Resonance (1H-NMR), researchers have unambiguously identified intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) in the degradation pathway of M. aurum MO1 and Mycobacterium sp. strain RP1. nih.gov The metabolic process ultimately leads to the mineralization of the compound, with the excess nitrogen being liberated as ammonia. uni-pannon.huresearchgate.net

The kinetics of morpholine biodegradation have been quantified in laboratory studies. For instance, Mycobacterium sp. strain RP1 was found to degrade morpholine at a rate of approximately 0.8 mM/h. nih.gov Similarly, the degradation rate for Mycobacterium sp. strain HE5 under optimal growth conditions was determined to be 0.84 mmol per gram of dry cell weight per hour. researchgate.net In engineered systems like activated sludge plants, morpholine can be effectively removed, with studies showing 93% dissolved organic carbon (DOC) removal over 25 days, although a significant lag period of 7 to 21 days is often observed before degradation commences. nih.govcarlroth.com

Table 1: Biotic Degradation of Morpholine

| Microorganism | Key Enzyme System | Identified Intermediates | Degradation Rate | Reference |

|---|---|---|---|---|

| Mycobacterium sp. strain RP1 | Cytochrome P-450 | 2-(2-aminoethoxy)acetate, Glycolate | ~0.8 mM/h | nih.gov |

| Mycobacterium aurum MO1 | Monooxygenase | 2-(2-aminoethoxy)acetate, Glycolate | Not specified | uni-pannon.hu |

| Mycobacterium sp. strain HE5 | Not specified | Ammonia (end product) | 0.84 mmol g⁻¹ (dry wt) h⁻¹ | researchgate.net |

| Activated Sludge | Mixed microbial consortia | Not specified | 93% DOC removal in 25 days | carlroth.com |

Abiotic processes also contribute to the degradation of morpholine in various environmental compartments.

Photolysis/Photodegradation: In the atmosphere, morpholine is susceptible to degradation by photochemically produced hydroxyl radicals. nih.govusda.gov The estimated atmospheric half-life for this vapor-phase reaction is short, approximately 2.8 hours. nih.gov In aqueous systems, while direct photolysis is not a major pathway, photocatalytic degradation can occur. Studies using titanium dioxide (TiO₂) as a photocatalyst in aqueous suspensions have shown that morpholine can be effectively degraded under UV irradiation. rsc.orgrsc.org This process leads to the formation of intermediates such as hydroxy and oxo derivatives of morpholine, which are eventually destroyed, forming lower amounts of ethanoate ions and higher amounts of methanoate ions. rsc.orgrsc.org

Thermolysis: Thermal decomposition is significant primarily at high temperatures, such as those found in industrial boilers and power plant steam systems where morpholine is used as a corrosion inhibitor. wikipedia.orgatamankimya.com The decomposition of morpholine in water and superheated steam follows first-order kinetics. researchgate.net Studies have measured decomposition rate constants of 2.67 x 10⁻⁷ s⁻¹, 8.73 x 10⁻⁷ s⁻¹, and 21.25 x 10⁻⁷ s⁻¹ at 260, 280, and 300°C, respectively, with a calculated activation energy of 131.9 kJ/mol. researchgate.net Major breakdown products from thermolysis include ammonia, ethanolamine (B43304), 2-(2-aminoethoxy) ethanol, methylamine, ethylamine, ethylene (B1197577) glycol, and acetic and glycolic acids. researchgate.net Under typical environmental temperatures, thermolysis is not a significant degradation pathway.

Hydrolysis: The morpholine molecule consists of secondary amine and ether functional groups, which are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). atamankimya.com While some predictive models suggest hydrolysis could be an important fate process, empirical data for morpholine itself is lacking, and significant hydrolysis is not expected. nih.gov Studies on certain derivatives, like N-tritylmorpholine, show pH-dependent hydrolysis, but this is due to the instability of the N-trityl group and is not representative of the parent morpholine ring. nih.gov

Table 2: Abiotic Degradation Parameters for Morpholine

| Process | Compartment | Half-Life / Rate | Key Products / Intermediates | Reference |

|---|---|---|---|---|

| Photodegradation (with hydroxyl radicals) | Atmosphere | ~2.8 hours (estimated) | Not specified | nih.gov |

| Photocatalytic Degradation (with TiO₂) | Water | Effective under UV irradiation | Hydroxy/oxo derivatives, Methanoate, Ethanoate | rsc.orgrsc.org |

| Thermolysis | Water/Steam (High Temp.) | k = 8.73 x 10⁻⁷ s⁻¹ at 280°C | Ammonia, Ethanolamine, Acetic Acid, Glycolic Acid | researchgate.net |

| Hydrolysis | Water | Not expected to be significant | Not applicable | nih.govatamankimya.com |

Modeling of Environmental Fate and Transport Mechanisms

Mathematical models are used to predict the environmental distribution and persistence of chemicals by integrating their physicochemical properties with environmental parameters.

Multimedia fate models, such as fugacity-based models like SimpleBox, are computational tools that predict a chemical's partitioning and concentration across different environmental compartments (air, water, soil, sediment). rsc.orgcefic-lri.org These models use a chemical's properties—such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kₒw; soil organic carbon-water (B12546825) partition coefficient, Kₒc)—along with degradation rates and emission information to simulate its environmental behavior. rsc.orgepa.gov

While no specific studies applying multimedia fate models to morpholine hydroxyacetate were identified in the reviewed literature, the behavior of the morpholine moiety can be predicted based on its known properties. Morpholine exhibits high water solubility and a low log Kₒw (less than 3.0), indicating it is hydrophilic. nih.govusda.gov It also has a low experimentally determined bioconcentration factor (BCF) of less than 100. usda.gov

Given these properties, a multimedia fate model would predict that morpholine, when released to the environment, will predominantly partition into the aqueous phase. epa.gov Its low vapor pressure and high solubility mean it is unlikely to volatilize significantly from water bodies but can be removed from the atmosphere by wet deposition. usda.gov Its low Kₒc value (log Kₒc of 1.887) suggests it will not sorb strongly to soil or sediment, leading to high mobility in soil and the potential to leach into groundwater. carlroth.comusda.gov The model output would therefore likely show the highest concentrations and longest residence times in the water and soil compartments, pending degradation. cefic-lri.org

Air: Persistence in the atmosphere is low due to rapid degradation by hydroxyl radicals, with an estimated half-life of only a few hours. nih.gov

Water: In aquatic systems, persistence is moderate and largely dependent on the presence of adapted microbial communities. uni-pannon.hu While morpholine is inherently biodegradable, the required lag phase means it may persist in unacclimated environments. nih.govcanada.ca It does not tend to volatilize from water or sorb to sediment. nih.gov

Soil: Persistence in soil is also dependent on microbial activity. Due to its high water solubility and low sorption to organic matter, morpholine is expected to be highly mobile and can leach from soil into groundwater. usda.gov

Sediment: Given its hydrophilic nature, significant partitioning to sediment is not expected.

Biota: Morpholine has a low potential for bioaccumulation. usda.gov This is supported by a low log Kₒw and a BCF of less than 100, indicating it is unlikely to concentrate in the fatty tissues of organisms. usda.gov

Investigation of Formation and Fate of Transformation Products in Environmental Matrices (e.g., N-nitrosomorpholine)

A significant aspect of morpholine's environmental fate is its potential to be transformed into N-nitrosomorpholine (NMOR), a compound recognized as a mutagen and carcinogen. nih.govwikipedia.org This transformation occurs through the nitrosation of the secondary amine group of morpholine in the presence of nitrosating agents like nitrite (B80452) (NO₂⁻) or nitrogen oxides (NOx). nih.govdnacih.com This reaction can take place in various environmental matrices and has been observed in vivo in animal models. nih.gov

NMOR has been detected in environmental samples, including wastewater effluents, dirt scrapings, and soil near industrial facilities. dnacih.comresearchgate.net The fate of NMOR itself is of considerable concern due to its toxicity and persistence. Studies on its removability in water treatment processes have found that conventional methods like oxidation (chlorination, ozonation) and biofiltration are largely ineffective at mitigating it. researchgate.net

Advanced treatment processes, however, have shown efficacy. Reverse osmosis (RO) can act as an effective barrier to NMOR. researchgate.net Furthermore, degradation can be achieved through advanced oxidation processes involving ultraviolet (UV) light. One study demonstrated that a UV fluence dose of 325 mJ/cm² was sufficient to degrade 90% of the NMOR present in water. researchgate.net UVA irradiation can also transform NMOR into a directly mutagenic photoproduct that is relatively stable. nih.gov This indicates that phototransformation is a relevant environmental fate pathway for this hazardous transformation product.

Research on Sorption and Leaching Behavior in Varied Soil Systems

Morpholine is characterized by its high solubility in water. researchgate.net This property is a critical factor in determining its fate and transport in soil environments. Chemicals with high water solubility tend to have a lower affinity for sorption to soil organic matter and clay particles. Consequently, they are more likely to remain in the soil solution and be transported with moving water. nih.gov

The sorption of a chemical to soil is often described by the soil organic carbon-water partitioning coefficient (Koc). While specific Koc values for Morpholine hydroxyacetate are not documented, the high water solubility of morpholine suggests that it would have a low Koc value. A low Koc value indicates weak sorption and a higher potential for leaching. researchgate.net Leaching is the process by which dissolved substances are transported downwards through the soil profile with percolating water. mdpi.com

Several soil properties influence the extent of sorption and leaching, including:

Organic Matter Content: Soils with higher organic matter content generally exhibit greater sorption of organic compounds. nih.gov

Clay Content and Type: Clay minerals can contribute to the sorption of organic chemicals. researchgate.netnih.gov

Soil pH: The pH of the soil can affect the chemical form (ionic or neutral) of a compound, which in turn influences its sorption characteristics. researchgate.netalanplewis.com

Given morpholine's properties, it is anticipated that Morpholine hydroxyacetate would not sorb strongly to sediment or organic matter and would readily move with soil moisture. nih.gov This high mobility increases the potential for it to leach through the soil profile and potentially reach groundwater. mdpi.com However, without specific studies on Morpholine hydroxyacetate, these expectations remain inferred.

Ecological Impact Assessments Related to Environmental Presence and Degradation

Direct ecological impact assessments specifically for Morpholine hydroxyacetate are not extensively documented. The ecological impact is primarily understood through the behavior of morpholine in the environment, including its biodegradation and potential for transformation into more harmful substances.

Morpholine is considered a xenobiotic compound, and while initially thought to be recalcitrant, it has been proven to be biodegradable by various microorganisms, particularly bacteria from the genus Mycobacterium. mtak.huuni-pannon.hunih.gov The biodegradation of morpholine is a crucial process in its environmental removal. researchgate.net

The aerobic degradation of morpholine by strains like Mycobacterium aurum MO1 and Mycobacterium chelonae involves the cleavage of the morpholine ring. mtak.hunih.gov This process is initiated by a monooxygenase enzyme, which often contains a cytochrome P450 catalytic subunit. mtak.hunih.gov The degradation proceeds through the formation of intermediate compounds. Two identified intermediates in the metabolic pathway are 2-(2-aminoethoxy)acetate and glycolate. nih.govnih.gov

Biodegradation Pathway of Morpholine by Mycobacterium aurum MO1

| Time (Hours) | Morpholine Concentration | Glycolate Concentration | 2-(2-aminoethoxy)acetate Concentration |

|---|---|---|---|

| 0 | High | Not Detected | Not Detected |

| 10-12 | Nearly Exhausted | Peak | Peak |

| >20 | Exhausted | Not Detected | Decreasing/Exhausted |

This table illustrates the progression of morpholine biodegradation and the transient appearance of its primary intermediates based on findings from studies on Mycobacterium aurum MO1. nih.gov

Ultimately, the biodegradation of morpholine leads to the production of ammonia, which can be utilized by the microorganisms as a nitrogen source. mtak.hu

A significant environmental and health concern associated with morpholine is its potential to undergo N-nitrosation in the environment to form N-nitrosomorpholine (NMOR). researchgate.netijmrhs.com This reaction can occur in the presence of nitrites or nitrates and can be catalyzed by bacteria at neutral pH. nih.gov NMOR is a compound of particular concern because it is recognized as a mutagen and a carcinogen. nih.govijmrhs.com The release of morpholine into environments containing nitrites, such as through industrial effluents, increases the risk of NMOR formation. researchgate.netijmrhs.com

The environmental presence of morpholine, and by extension Morpholine hydroxyacetate, necessitates consideration of not only the parent compound's toxicity but also the potential ecological risks posed by its degradation intermediates and transformation products like NMOR.

Q & A

Q. What are the recommended safety protocols for handling morpholine hydroxyacetate in laboratory settings?

Morpholine hydroxyacetate requires stringent safety measures due to its corrosive nature, flammability, and potential for harmful skin absorption or inhalation. Key protocols include:

- Engineering controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Personal protective equipment (PPE) : Wear NIOSH-certified organic vapor respirators, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing. Safety goggles and face shields are mandatory during procedures with splash risks .

- Emergency preparedness : Ensure immediate access to eyewash stations and safety showers. Contaminated gloves must be disposed of following hazardous waste regulations .

- Storage : Store in cool, ventilated areas away from ignition sources, with secondary containment to manage spills .

Q. How can researchers optimize synthesis parameters for morpholine hydroxyacetate derivatives?

Experimental design methodologies, such as Design of Experiments (DoE), are critical for optimizing reaction conditions. For example:

- Variable selection : Key factors include molar ratios (e.g., morpholine/ketone), temperature, and stirring rate. A prior study used a range of 3.7–7.3 mol/mol for morpholine/ketone ratios and 25–40°C for temperature .

- Response surface modeling : Analyze interactions between variables to identify optimal conditions. Statistical tools like ANOVA can validate reproducibility .

- Replication : Perform triplicate experiments to account for variability, particularly in exothermic reactions where temperature control is critical .

Q. What analytical techniques are suitable for characterizing morpholine hydroxyacetate and its intermediates?

- Spectroscopy : ¹H-NMR and ion spectroscopy are effective for identifying metabolic intermediates in biodegradation studies (e.g., 2-(2-aminoethoxy)acetate) .

- Mass spectrometry (MS) : High-resolution MS (e.g., mzCloud) provides structural confirmation and purity assessment, especially for nitrosated derivatives .

- Chromatography : HPLC or GC-MS can resolve degradation byproducts and quantify reaction yields .

Advanced Research Questions

Q. What are the conflicting hypotheses regarding the biodegradation pathways of morpholine derivatives, and how can they be resolved experimentally?

- Pathway variability : Evidence suggests that morpholine biodegradation by Mycobacterium aurum MO1 may follow two competing routes: Pathway 1 (dominant at low concentrations) produces 2-(2-aminoethoxy)acetate, while Pathway 2 (high concentrations) generates unresolved intermediates .

- Experimental resolution :

- Tracer studies : Use isotopically labeled morpholine (e.g., ¹³C) to track carbon flow via NMR .

- Enzyme inhibition assays : Apply selective inhibitors to block specific steps (e.g., monooxygenases) and observe pathway suppression .

- Multi-omics integration : Combine transcriptomics and metabolomics to correlate gene expression with intermediate accumulation .

Q. How can computational modeling enhance the understanding of morpholine hydroxyacetate’s solvent-assisted interactions in material synthesis?

- Molecular dynamics (MD) simulations : Study water-mediated surface diffusion mechanisms, as demonstrated in ZnO cold sintering, to predict solvent roles in hydroxyacetate-based reactions .

- Density Functional Theory (DFT) : Calculate binding energies between morpholine hydroxyacetate and metal ions (e.g., zinc) to optimize coordination chemistry in nanocrystalline synthesis .

- Validation : Cross-reference computational results with experimental data (e.g., XRD, TEM) to refine models .

Q. What methodological challenges arise in establishing structure-activity relationships (SAR) for morpholine hydroxyacetate in drug development?

- Bioisosteric replacement : The morpholine ring’s polarity and metabolic stability complicate SAR studies. For example, substituting the hydroxyacetate group with boronate or palmitate alters bioavailability and target binding .

- Data normalization : Account for batch-to-batch variability in synthetic purity using standardized assays (e.g., IC₅₀ comparisons across ≥3 independent replicates) .

- Target promiscuity : Morpholine derivatives interact with diverse targets (e.g., kinases, GPCRs). Use proteome-wide affinity profiling to identify off-target effects .

Methodological Considerations Table

Contradictions and Limitations

- Safety data gaps : While BASF and TCI America provide handling guidelines, Indagoo’s safety sheet lacks spill management protocols, necessitating adherence to OSHA standards .

- Biodegradation pathway ambiguity : Competing pathways in M. aurum MO1 require strain-specific validation to avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.